molecular formula C6H4ClN3 B596971 2-Chloroimidazo[1,2-B]pyridazine CAS No. 127566-19-2

2-Chloroimidazo[1,2-B]pyridazine

Cat. No.: B596971
CAS No.: 127566-19-2
M. Wt: 153.569
InChI Key: HQHPYERNFAFRRI-UHFFFAOYSA-N
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Description

2-Chloroimidazo[1,2-b]pyridazine (CAS 127566-19-2) is a versatile chemical intermediate of significant interest in pharmaceutical and agrochemical research. Belonging to the imidazopyridazine family, this scaffold is recognized as a privileged structure in medicinal chemistry due to its excellent physicochemical properties and its ability to establish strong hydrogen bond interactions with biological targets . The presence of the chlorine atom at the 2-position makes it a valuable synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, enabling the rapid exploration of structure-activity relationships . Researchers leverage this compound as a key building block in the design and synthesis of novel molecules for various therapeutic areas. The imidazo[1,2-b]pyridazine core is a featured scaffold in several biologically active compounds, including kinase inhibitors investigated for oncology, making it a crucial template for developing new anticancer agents . Beyond oncology, this chemotype has shown promise in research related to antibacterial , antiviral , and anti-inflammatory applications . With a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol , it offers researchers a favorable profile for drug discovery. This product is intended for research and development purposes in a laboratory setting only.

Properties

IUPAC Name

2-chloroimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-4-10-6(9-5)2-1-3-8-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHPYERNFAFRRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678957
Record name 2-Chloroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127566-19-2
Record name 2-Chloroimidazo[1,2-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127566-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroimidazo[1,2-B]pyridazine typically involves the reaction of heterocyclic amines with electrophiles. One common method is a two-step one-pot synthesis, where heterocyclic amines react with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or bromoacetophenone . This method provides a convenient and efficient approach to obtain the desired compound in moderate to high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloroimidazo[1,2-B]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, transition metal catalysts, and oxidizing or reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-B]pyridazine derivatives, which can exhibit different chemical and biological properties. These derivatives are valuable for further research and development in medicinal chemistry.

Scientific Research Applications

2-Chloroimidazo[1,2-B]pyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloroimidazo[1,2-B]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may act as a kinase inhibitor, interfering with signaling pathways involved in cell proliferation and survival . The exact molecular pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Imidazo[4,5-c]pyridazine and Imidazo[4,5-d]pyridazine

These isomers differ in nitrogen atom distribution, resulting in distinct electronic properties. Imidazo[1,2-b]pyridazine is more synthetically accessible and pharmacologically explored.

Imidazo[1,5-b]pyridazine

This isomer is structurally distinct due to altered ring fusion.

Positional Isomers of Chloro-Substituted Derivatives

6-Chloroimidazo[1,2-b]pyridazine Derivatives

  • 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid : This derivative (MW: 197.58) features a carboxylic acid group at position 2, enhancing solubility and hydrogen-bonding capacity. It is used in Minisci reactions, where regioselectivity corrections highlight the influence of chloro positioning on reaction pathways .

7-Chloroimidazo[1,2-b]pyridazine

This positional isomer (MW: 153.57) exhibits a lower molecular weight due to the absence of bulky substituents. Its pharmacological profile remains uncharacterized, but synthetic accessibility via palladium catalysis is noted .

Substituent Variants on the Imidazo[1,2-b]pyridazine Core

3-Nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine (Compound 5c)

  • Structure : Nitro group at position 3 and piperidinyl at position 4.
  • Activity : IC50 = 50 nM for AChE inhibition; binds with −17.3 kcal/mol affinity .

2-Tert-butyl-6-chloro-imidazo[1,2-b]pyridazine

  • Structure : Bulky tert-butyl group at position 2 and chloro at position 5.
  • Properties : Higher molecular weight (209.68) enhances lipophilicity, suitable for kinase inhibition .

Biological Activity

2-Chloroimidazo[1,2-b]pyridazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological significance, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR). The information presented is derived from various scholarly sources to provide a comprehensive overview.

The imidazo[1,2-b]pyridazine scaffold has been recognized for its potential as a pharmacophore in drug development. Compounds within this class have exhibited a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound this compound is particularly notable for its kinase inhibitory properties.

This compound has been reported to inhibit several key kinases involved in various signaling pathways:

  • BCL-ABL Kinase : This enzyme is implicated in chronic myeloid leukemia (CML), and inhibition can lead to decreased proliferation of leukemic cells .
  • VEGF Receptor 2 Kinase : Inhibition of this receptor can impede angiogenesis, making it a target for cancer therapy .
  • Bruton’s Tyrosine Kinase (BTK) : BTK plays a crucial role in B-cell receptor signaling; thus, its inhibition may be beneficial in treating B-cell malignancies .
  • DYRKs and CLKs : These kinases are involved in cell cycle regulation and have been linked to neurodegenerative diseases. Selective inhibition of DYRKs has shown promise in preclinical studies .

Structure-Activity Relationships (SAR)

Research indicates that modifications at various positions on the imidazo[1,2-b]pyridazine core significantly affect biological activity:

PositionSubstituentActivityReference
2ClInhibits TAK1
3MorpholineInhibits DYRK1A
4Aryl groupEnhances potency

These modifications can enhance selectivity and potency against specific kinases while minimizing off-target effects.

Case Study 1: Anticancer Activity

In a study exploring the anticancer potential of imidazo[1,2-b]pyridazines, compounds were tested against various cancer cell lines. The results indicated that this compound exhibited significant cytotoxic effects with IC50 values below 100 nM against several tumor types. Notably, it demonstrated selectivity towards leukemia cells compared to normal lymphocytes .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound. It was found that this compound did not exhibit cytotoxicity at concentrations up to 10 µM when tested on SH-SY5Y human neuroblastoma cells. This suggests a favorable safety profile for potential therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloroimidazo[1,2-b]pyridazine and its derivatives?

  • Methodological Answer : A widely used approach involves cyclocondensation of 3-amino-6-chloropyridazine with dichloroacetone in refluxing 1,2-dimethoxyethane, followed by nitration at position 3 to yield nitro-substituted intermediates. Subsequent functionalization (e.g., substitution of the chloromethyl group with sodium benzenesulfinate) enables diversification . For example, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine was synthesized in moderate yield using this route .

Q. How can researchers characterize the purity and structure of this compound derivatives?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR (400 MHz, CDCl3_3) of derivatives like 3-(4-bromophenyl)-6-chloroimidazo[1,2-b]pyridazine shows distinct aromatic proton signals (δ 8.28–8.23 ppm for bromophenyl, δ 8.18 ppm for the imidazo ring) .
  • Chromatography : Flash chromatography (silica gel, pentane-Et2 _2O gradients) effectively purifies intermediates, with yields ranging from 75% to 89% depending on substituents .
  • Melting Point Analysis : Derivatives such as 6-chloro-3-(naphthalen-1-yl)imidazo[1,2-b]pyridazine exhibit sharp melting points (152–154°C), confirming crystallinity .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMA, DMF) .
  • Waste Disposal : Classify halogenated waste separately and engage certified agencies for disposal to mitigate environmental toxicity .

Advanced Research Questions

Q. How can palladium-catalyzed direct arylation optimize the synthesis of 2,3-diarylimidazo[1,2-b]pyridazine derivatives?

  • Methodological Answer :

  • C3-Arylation : React 6-chloroimidazo[1,2-b]pyridazine with aryl bromides (e.g., 1-bromonaphthalene) under Pd(OAc)2_2/PPh3_3 catalysis in pentan-1-ol at 110°C, achieving 76% yield .
  • Suzuki Coupling : For C2 functionalization, prepare 2-bromo intermediates first. Coupling with phenylboronic acid under Pd(dppf)Cl2_2 catalysis in THF/H2 _2O (3:1) at 80°C yields 86% diarylated products .

Q. What strategies improve the selectivity of this compound derivatives as kinase inhibitors?

  • Methodological Answer :

  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., nitro at C3) to enhance binding to ATP pockets of kinases like c-Met and VEGFR2 .
  • Structure-Activity Relationship (SAR) : Replace the chloro group with methoxy or fluorophenyl moieties to reduce off-target effects. For example, 6-methoxy derivatives showed 10-fold higher selectivity for TYK2 over JAK1/2 .

Q. How do pseudokinase domain ligands (e.g., imidazo[1,2-b]pyridazines) modulate TYK2 signaling in inflammatory diseases?

  • Methodological Answer :

  • Allosteric Inhibition : Compounds like IZP-7 bind to the JH2 domain of TYK2, disrupting IL-12/IL-23 signaling. Cellular assays (IC50_{50} = 12 nM) confirm suppression of STAT3 phosphorylation .
  • Selectivity Profiling : Use kinase panel screens (e.g., Eurofins KinaseProfiler) to verify >100x selectivity over JAK1/3 and EGFR .

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